Methyl 2-amino-8-methoxyquinoline-3-carboxylate
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Overview
Description
Methyl 2-amino-8-methoxyquinoline-3-carboxylate is a heterocyclic compound belonging to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-8-methoxyquinoline-3-carboxylate typically involves the reaction of 2-amino-8-methoxyquinoline with methyl chloroformate under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-8-methoxyquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like thiols, amines, or halides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-amino-8-methoxyquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-8-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to interfere with bacterial DNA synthesis or cell wall formation. In cancer research, it may act by inhibiting specific enzymes or signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-aminoquinoline-3-carboxylate
- Methyl 2-amino-6-methoxyquinoline-3-carboxylate
- Methyl 2-amino-8-hydroxyquinoline-3-carboxylate
Uniqueness
Methyl 2-amino-8-methoxyquinoline-3-carboxylate is unique due to the presence of the methoxy group at the 8-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to other similar compounds.
Properties
Molecular Formula |
C12H12N2O3 |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
methyl 2-amino-8-methoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C12H12N2O3/c1-16-9-5-3-4-7-6-8(12(15)17-2)11(13)14-10(7)9/h3-6H,1-2H3,(H2,13,14) |
InChI Key |
CFEQIOCQTSOSHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=CC(=C(N=C21)N)C(=O)OC |
Origin of Product |
United States |
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